

# Validating TiS<sub>2</sub> Layer Number: A Comparative Guide to AFM and Raman Spectroscopy

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## Compound of Interest

Compound Name: *Titanium disulfide*

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For researchers, scientists, and drug development professionals, accurate characterization of two-dimensional (2D) materials is paramount. This guide provides a comparative analysis of two powerful techniques, Atomic Force Microscopy (AFM) and Raman Spectroscopy, for validating the layer number of **Titanium Disulfide** (TiS<sub>2</sub>), a promising transition metal dichalcogenide (TMDC).

The precise determination of the number of layers in 2D materials is crucial as their electronic, optical, and mechanical properties are strongly dependent on their thickness.<sup>[1]</sup> This guide outlines the experimental protocols for both AFM and Raman spectroscopy and presents a correlation of the expected results to facilitate accurate layer number identification of TiS<sub>2</sub>.

## Correlative Data: AFM Height vs. Raman Spectroscopy

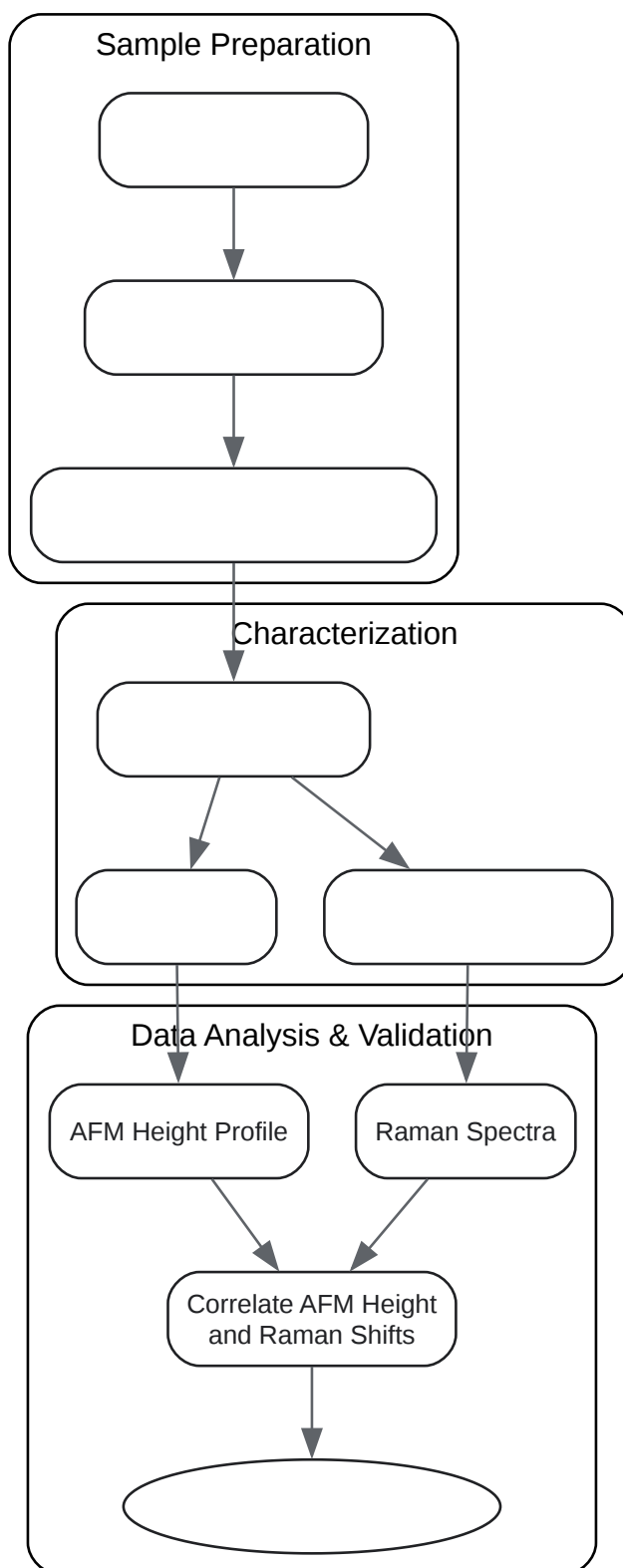
The combination of AFM and Raman spectroscopy provides a robust method for determining the layer number of TiS<sub>2</sub>.<sup>[2][3]</sup> AFM offers a direct measurement of the flake thickness, while Raman spectroscopy provides a fingerprint of the material's vibrational modes, which are sensitive to the number of layers.<sup>[1][4]</sup>

Number of Layers	Technique	Parameter	Typical Value
Monolayer (1L)	AFM	Height	~0.8 nm[5]
Raman (532 nm laser)	Eg Peak Position	~226 cm <sup>-1</sup> [2]	
A1g Peak Position	~330 cm <sup>-1</sup> [2]		
Shoulder Peak	~372 cm <sup>-1</sup> [2]		
Bilayer (2L)	AFM	Height	~1.4 nm[5]
Raman (532 nm laser)	Eg Peak Position	Slight shift from 1L[2]	
A1g Peak Position	Slight shift from 1L[2]		
A1g/Shoulder Peak Intensity Ratio	Changes with layer number[2]		
Few-Layer (3-5L)	AFM	Height	Increases with layer number
Raman (532 nm laser)	Eg Peak Position	Continues to shift[2]	
A1g Peak Position	Continues to shift[2]		
A1g/Shoulder Peak Intensity Ratio	Continues to change[2]		
Bulk	Raman	Eg Peak Position	~238 cm <sup>-1</sup> [6]
A1g Peak Position	~331 cm <sup>-1</sup> [6]		

Note: The exact AFM height and Raman peak positions can vary slightly depending on the substrate, instrument calibration, and sample preparation.[1] The shoulder peak at ~372 cm<sup>-1</sup> in Raman spectra and the intensity ratio between the A1g and shoulder peak are also characteristic features for determining the layer number of TiS<sub>2</sub>. [2]

## Experimental Workflow

The following diagram illustrates a typical workflow for validating the layer number of TiS<sub>2</sub> using a correlative AFM and Raman spectroscopy approach.



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Workflow for TiS<sub>2</sub> layer number validation.

## Experimental Protocols

### Sample Preparation

- **Mechanical Exfoliation:** Thin flakes of  $\text{TiS}_2$  are mechanically exfoliated from a bulk crystal using adhesive tape.[\[7\]](#)
- **Substrate Transfer:** The exfoliated flakes are then transferred onto a suitable substrate, typically a Si wafer with a 285 nm or 300 nm  $\text{SiO}_2$  layer, which provides good optical contrast for identifying thin flakes.[\[2\]](#)
- **Substrate Cleaning:** Prior to transfer, the substrate should be meticulously cleaned to remove organic residues and particulates. A standard procedure involves sonication in acetone and isopropyl alcohol.[\[8\]](#)

### Atomic Force Microscopy (AFM)

AFM is used to obtain topographical images of the  $\text{TiS}_2$  flakes and to perform precise height measurements.

- **Flake Identification:** An optical microscope is used to locate suitable, well-isolated flakes for AFM analysis.
- **AFM Imaging:** The analysis is typically performed in tapping mode to minimize sample damage. A cantilever with a sharp tip (e.g., silicon) is scanned across the sample surface.[\[2\]](#)
- **Height Profile Analysis:** The height difference between the substrate and the surface of the  $\text{TiS}_2$  flake is measured from the AFM topography image to determine the thickness.

### Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of the material.

- **System Calibration:** The Raman spectrometer should be calibrated using a reference standard, such as a silicon wafer (with a characteristic peak at  $\sim 520.7 \text{ cm}^{-1}$ ), to ensure accurate peak position measurements.[\[8\]](#)

- **Laser Excitation:** A visible laser, commonly with a wavelength of 532 nm or 633 nm, is used to excite the sample.[2] To avoid laser-induced damage to the thin flakes, the laser power should be kept low (typically < 1 mW).[8]
- **Data Acquisition:** A high numerical aperture objective lens (e.g., 50x or 100x) is used to focus the laser onto the identified TiS<sub>2</sub> flake.[8] Spectra are collected from different points on the flake to ensure uniformity.
- **Data Analysis:** The acquired spectra are processed to remove background fluorescence through baseline correction. The characteristic Raman peaks (E<sub>g</sub> and A<sub>1g</sub>) are then fitted with Lorentzian or Gaussian functions to accurately determine their positions, widths, and intensities.[8] The 1T phase of TiS<sub>2</sub> is expected to have two primary Raman active modes: the in-plane E<sub>g</sub> mode and the out-of-plane A<sub>1g</sub> mode.[2] The positions of these peaks, along with the presence and intensity of a shoulder peak around 372 cm<sup>-1</sup>, are correlated with the number of layers.[2]

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